3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
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Overview
Description
3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid typically involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid. This reaction is carried out in a multistage system with continuous flow, without the isolation of intermediate compounds. The reaction conditions often include the use of a dehydrating system comprising 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide, 1-hydroxybenzotriazole, and diisopropylethylamine .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using a three-reactor multistage system. This method allows for the continuous production of the compound, enhancing efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole-6-carboxylic acid: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
Benzothiazole-6-carboxylic acid: Contains a benzene ring instead of an imidazole ring, leading to different chemical properties and applications.
Uniqueness
The presence of the tert-butyl group in 3-tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid enhances its stability and may improve its binding affinity to certain molecular targets. This makes it a unique and valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-10(2,3)7-5-15-9-11-6(8(13)14)4-12(7)9/h4-5H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVDKPOJYPVQKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC2=NC(=CN12)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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